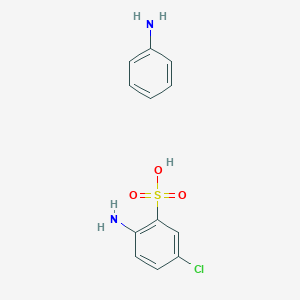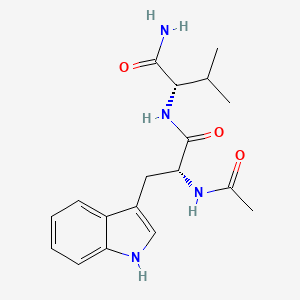![molecular formula C12H12FN3O2 B12534390 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol](/img/structure/B12534390.png)
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol is a synthetic compound that features a unique combination of functional groups, including a pyrazole ring, a hydroxycarbonimidoyl group, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides in the presence of a base.
Formation of the Hydroxycarbonimidoyl Group: This group can be introduced through the reaction of the pyrazole derivative with an appropriate isocyanate or carbodiimide.
Attachment of the Fluorophenol Moiety: The final step involves the coupling of the hydroxycarbonimidoyl-pyrazole intermediate with a fluorophenol derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxycarbonimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The fluorophenol moiety can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines, hydroxylamines.
Substitution: Substituted phenols, ethers, thioethers.
Scientific Research Applications
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbonimidoyl group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. The fluorophenol moiety can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenol moiety enhances its potential for interactions with biological targets, while the hydroxycarbonimidoyl group provides additional sites for hydrogen bonding and other interactions.
Properties
Molecular Formula |
C12H12FN3O2 |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol |
InChI |
InChI=1S/C12H12FN3O2/c1-2-16-7-8(6-14-16)12(15-18)10-5-9(13)3-4-11(10)17/h3-7,17-18H,2H2,1H3/b15-12+ |
InChI Key |
ZNUVQRUQWOTJKQ-NTCAYCPXSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)F)O |
Canonical SMILES |
CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)

![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)





![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)


